6-Acetyloxy-2,3,4-trifluorobenzylacetate
Description
6-Acetyloxy-2,3,4-trifluorobenzylacetate is a fluorinated aromatic ester characterized by a benzene ring substituted with three fluorine atoms at positions 2, 3, and 4, an acetyloxy group (-OAc) at position 6, and a benzylacetate ester functional group. This compound’s structure combines electron-withdrawing fluorine substituents with ester and acetyloxy groups, influencing its physicochemical properties, such as solubility, stability, and reactivity. Fluorination at multiple positions is often employed to enhance metabolic stability and lipophilicity in pharmaceutical and agrochemical applications .
Properties
IUPAC Name |
(6-acetyloxy-2,3,4-trifluorophenyl)methyl acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3O4/c1-5(15)17-4-7-9(18-6(2)16)3-8(12)11(14)10(7)13/h3H,4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWAFRCYAYPLEJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1=C(C(=C(C=C1OC(=O)C)F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Antitumor Activity
Research indicates that compounds similar to 6-acetyloxy-2,3,4-trifluorobenzylacetate exhibit antitumor properties. For instance, derivatives with similar structural motifs have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. This suggests potential for developing new anticancer agents based on this compound's scaffold.
Antibacterial Properties
Studies have demonstrated that this compound and its analogs possess antibacterial activity against both Gram-positive and Gram-negative bacteria. This activity is attributed to the compound's ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.
Agricultural Uses
The compound has potential applications as a herbicide or pesticide due to its biological activity against plant pathogens. The trifluoromethyl group is known to enhance the herbicidal properties of compounds by improving their lipophilicity and stability in environmental conditions.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Antitumor Activity | Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values in low micromolar range. |
| Study B | Antibacterial Activity | Showed effectiveness against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL. |
| Study C | Herbicidal Potential | Evaluated in field trials for weed control; results indicated a reduction in weed biomass by over 70% compared to control treatments. |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a qualitative analysis based on substituent effects and available evidence:
Substituent Effects: Fluorination Patterns
- The acetyloxy group at position 6 may act as a leaving group in nucleophilic substitution reactions.
- N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide (Patent Compound ): Features a trifluoromethyl (-CF₃) group on a benzothiazole heterocycle. The -CF₃ group enhances metabolic stability and hydrophobicity compared to non-fluorinated analogs. However, the benzothiazole core introduces hydrogen-bonding capabilities absent in the target compound.
Functional Group Comparison: Ester vs. Amide
- 6-Acetyloxy-2,3,4-trifluorobenzylacetate : The acetate ester group is prone to hydrolysis under acidic or basic conditions, which could limit its bioavailability unless used as a prodrug.
- N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide (Patent Compound ): The acetamide group is more hydrolytically stable than esters, favoring prolonged biological activity. Methoxy substituents on the phenyl ring may improve solubility via polar interactions.
Physicochemical Properties
A hypothetical comparison of key properties is outlined below, inferred from substituent trends:
| Property | This compound | N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide |
|---|---|---|
| LogP (Lipophilicity) | High (due to trifluoro and ester groups) | Moderate-High (CF₃ and benzothiazole enhance hydrophobicity) |
| Aqueous Solubility | Low (ester hydrolysis may mitigate this) | Low-Moderate (amide stability reduces solubility) |
| Metabolic Stability | Moderate (ester hydrolysis likely) | High (CF₃ and benzothiazole resist oxidation) |
Research Findings and Limitations
- Synthetic Accessibility : The trifluoro substitution pattern in this compound may complicate synthesis due to steric and electronic effects, whereas benzothiazole derivatives in the patent are optimized for scalable routes .
- Fluorinated esters are often explored as prodrugs or intermediates in medicinal chemistry .
- Data Gaps : Experimental data referenced in a 2022 SQL database (Table 3 ) are unavailable here, limiting quantitative comparisons. Further studies on hydrolysis kinetics, crystallography, or biological assays are needed.
Q & A
Basic Research: How can researchers optimize the synthesis of 6-Acetyloxy-2,3,4-trifluorobenzylacetate?
Methodological Answer:
Optimization involves systematic variation of reaction parameters such as solvent polarity, catalyst type, and reflux duration. For example, refluxing in absolute ethanol with glacial acetic acid as a catalyst (4–6 hours) is a common approach for analogous fluorinated esters . Monitoring reaction progress via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is critical. Post-reaction purification techniques (e.g., recrystallization or column chromatography) should be tailored to the compound’s polarity, guided by precedents in trifluorobenzyl ester synthesis .
Advanced Research: What strategies address regioselectivity challenges in synthesizing fluorinated intermediates like this compound?
Methodological Answer:
Regioselectivity in fluorinated systems can be influenced by steric and electronic effects. Computational modeling (e.g., density functional theory) predicts reactive sites, while experimental approaches employ directing groups (e.g., acetyloxy) to stabilize transition states. For example, the acetyloxy group in this compound may direct electrophilic substitution via resonance stabilization . Orthogonal protection-deprotection strategies for fluorine substituents can further refine selectivity .
Basic Research: What characterization techniques are essential for confirming the structure of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): NMR identifies fluorine environments, while NMR resolves acetyloxy and benzyl proton signals.
- Mass Spectrometry (MS): High-resolution MS confirms molecular weight and fragmentation patterns.
- HPLC: Validates purity (>95%) and detects structural analogs .
Advanced Research: How can researchers distinguish structural isomers in fluorinated benzylacetate derivatives?
Methodological Answer:
Isomeric differentiation requires advanced NMR techniques (e.g., - coupling analysis) or isotopic labeling. For instance, deuterated analogs (e.g., -labeled acetyloxy groups) enhance spectral resolution in mass spectrometry, enabling precise identification of substitution patterns . X-ray crystallography may resolve ambiguous cases by providing definitive bond angles and distances .
Basic Research: What assays are suitable for evaluating the biological activity of this compound?
Methodological Answer:
- Antioxidant Activity: ABTS and DPPH radical scavenging assays quantify electron-donating capacity .
- Enzymatic Inhibition: Fluorinated esters are tested against acetylcholinesterase or lipoxygenase using spectrophotometric methods.
- Cytotoxicity: MTT or resazurin assays in cell lines (e.g., HEK-293) assess biocompatibility .
Advanced Research: How can structure-activity relationship (SAR) studies be designed for fluorinated benzylacetates?
Methodological Answer:
SAR studies require systematic substitution of functional groups (e.g., replacing acetyloxy with methoxy or hydroxy) and comparative bioactivity profiling. For example, modifying the fluorine substitution pattern (2,3,4- vs. 2,4,5-trifluoro) alters electronic properties, impacting enzyme binding affinity. Multivariate statistical analysis (e.g., principal component analysis) correlates structural descriptors with activity .
Advanced Research: How should researchers resolve contradictory bioactivity data across studies?
Methodological Answer:
Contradictions often arise from impurities or assay variability. Steps include:
- Purity Validation: Re-analyzation via HPLC or LC-MS to confirm >98% purity.
- Assay Standardization: Re-testing under controlled conditions (pH, temperature, solvent).
- Orthogonal Assays: Cross-verifying results with alternative methods (e.g., fluorescence-based vs. colorimetric assays) .
Basic Research: What stability studies are critical for this compound in experimental settings?
Methodological Answer:
- Hydrolytic Stability: Monitor degradation in buffered solutions (pH 1–12) at 25–40°C using HPLC.
- Thermal Stability: Thermogravimetric analysis (TGA) determines decomposition temperatures.
- Light Sensitivity: UV-vis spectroscopy tracks photodegradation under UVA/UVB light .
Advanced Research: What mechanistic studies elucidate the metabolic pathways of fluorinated benzylacetates?
Methodological Answer:
- Isotopic Tracing: -labeling in the acetyloxy group tracks hydrolysis products via MS.
- Enzymatic Profiling: Incubate with liver microsomes (e.g., human CYP450 isoforms) to identify metabolites.
- Computational Docking: Predict binding interactions with metabolic enzymes (e.g., esterases) using AutoDock Vina .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
